2-Demethoxy-4-methoxy Urapidil

Description

BenchChem offers high-quality 2-Demethoxy-4-methoxy Urapidil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Demethoxy-4-methoxy Urapidil including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

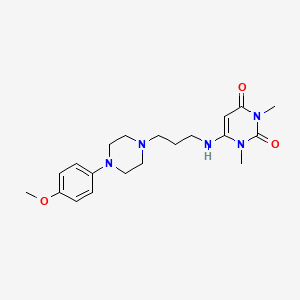

IUPAC Name |

6-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-4-10-24-11-13-25(14-12-24)16-5-7-17(28-3)8-6-16/h5-8,15,21H,4,9-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIVWMBBAZRTCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747468 |

Source

|

| Record name | 6-({3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34661-79-5 |

Source

|

| Record name | 6-({3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Demethoxy-4-methoxy Urapidil

Introduction: The Significance of Urapidil Analogues in Pharmaceutical Analysis

Urapidil is a notable antihypertensive agent that exhibits a dual mechanism of action, functioning as both a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1] This unique pharmacological profile contributes to its efficacy in managing hypertension. The synthesis and control of impurities are critical aspects of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. 2-Demethoxy-4-methoxy Urapidil is a known impurity and metabolite of Urapidil.[2][3][4] As such, the ability to synthesize and characterize this specific analogue is paramount for the development of robust analytical methods for quality control, impurity profiling, and pharmacokinetic studies. This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of 2-Demethoxy-4-methoxy Urapidil, intended for researchers, scientists, and professionals in drug development.

Proposed Synthesis of 2-Demethoxy-4-methoxy Urapidil

The synthesis of 2-Demethoxy-4-methoxy Urapidil can be logically adapted from established synthetic routes for Urapidil.[5] The core strategy involves the coupling of a substituted phenylpiperazine with a functionalized dimethyluracil moiety.

Synthetic Workflow Overview

The proposed two-step synthesis commences with the preparation of the key intermediate, 6-[(3-chloropropyl)amino]-1,3-dimethyluracil, followed by its reaction with 1-(4-methoxyphenyl)piperazine to yield the target compound.

Caption: Proposed two-step synthetic workflow for 2-Demethoxy-4-methoxy Urapidil.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 6-[(3-chloropropyl)amino]-1,3-dimethyluracil

This intermediate is crucial for introducing the propylamino linker to the uracil core.

-

Rationale: The reaction between 6-chloro-1,3-dimethyluracil and 3-chloropropylamine provides a straightforward method to obtain the necessary intermediate.[6] The more reactive amino group of 3-chloropropylamine selectively displaces the chlorine at the 6-position of the uracil ring.

-

Protocol:

-

To a solution of 6-chloro-1,3-dimethyl-2,4-(1H,3H)-pyrimidinedione in a suitable solvent such as ethanol, add an equimolar amount of 3-chloropropylamine.

-

Add a non-nucleophilic base, such as triethylamine, to scavenge the HCl generated during the reaction.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 6-[(3-chloropropyl)amino]-1,3-dimethyluracil.

-

Step 2: Synthesis of 2-Demethoxy-4-methoxy Urapidil

This final step involves the nucleophilic substitution of the terminal chlorine on the propyl chain with 1-(4-methoxyphenyl)piperazine.

-

Rationale: The secondary amine of the piperazine ring in 1-(4-methoxyphenyl)piperazine acts as a nucleophile, displacing the chloride from the propylamino side chain of the uracil intermediate.[7] This reaction is a standard method for forming such carbon-nitrogen bonds.

-

Protocol:

-

Dissolve 6-[(3-chloropropyl)amino]-1,3-dimethyluracil and a slight excess of 1-(4-methoxyphenyl)piperazine in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

-

Add a base, such as potassium carbonate, to neutralize the HCl formed and to facilitate the reaction.

-

Heat the reaction mixture at 80-100 °C for 8-12 hours, with continuous monitoring by TLC.

-

After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under vacuum.

-

Purify the resulting residue by column chromatography on silica gel to obtain 2-Demethoxy-4-methoxy Urapidil as a solid.

-

Characterization of 2-Demethoxy-4-methoxy Urapidil

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the synthesized compound and for its quantification.

-

Rationale: Reversed-phase HPLC is well-suited for separating Urapidil and its analogues due to their moderate polarity. The method parameters can be adapted from established stability-indicating HPLC methods for Urapidil.[8]

-

Experimental Protocol:

-

Column: Inertsil ODS, 4.6 mm × 250 mm, 5 µm.[7]

-

Mobile Phase: A mixture of acetonitrile and 50 mM ammonium dihydrogen phosphate buffer (pH adjusted to 5.5 with orthophosphoric acid) in a ratio of 25:75 (v/v).[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV detection at 270 nm.[7]

-

Injection Volume: 20 µL.

-

Sample Preparation: Dissolve the synthesized compound in the mobile phase to a concentration of approximately 40 µg/mL.

-

Structural Elucidation

1. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for structural confirmation.

-

Rationale: Electrospray ionization (ESI) in positive ion mode is effective for analyzing compounds like Urapidil and its derivatives, which can be readily protonated. The expected molecular ion peak and fragmentation pattern can be predicted based on the compound's structure.

-

Predicted Data:

| Predicted Fragment Ion (m/z) | Proposed Structure |

| 205 | [1-(4-methoxyphenyl)piperazine + H]⁺ |

| 183 | [Dimethyluracil-propylamino fragment]⁺ |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of organic molecules.

-

Rationale: The unique chemical environment of each proton and carbon atom in the 2-Demethoxy-4-methoxy Urapidil molecule will result in a characteristic set of signals in the NMR spectra, allowing for unambiguous structure confirmation.

-

Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃:

-

~7.0-6.8 (m, 4H): Aromatic protons of the methoxyphenyl ring.

-

~5.5 (s, 1H): Vinyl proton of the uracil ring.

-

~3.8 (s, 3H): Methoxy group protons.

-

~3.4 (s, 3H): N-CH₃ of the uracil ring.

-

~3.2 (s, 3H): N-CH₃ of the uracil ring.

-

~3.1 (t, 4H): Piperazine protons adjacent to the methoxyphenyl ring.

-

~2.6 (t, 4H): Piperazine protons adjacent to the propyl chain.

-

~2.5 (t, 2H): Methylene protons of the propyl chain attached to the piperazine.

-

~1.8 (quintet, 2H): Central methylene protons of the propyl chain.

-

~3.3 (q, 2H): Methylene protons of the propyl chain attached to the uracil nitrogen.

-

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Rationale: The presence of characteristic functional groups such as C=O (amide), C-N, C-O, and aromatic C=C bonds will give rise to distinct absorption bands in the IR spectrum.

-

Predicted IR Absorption Bands (cm⁻¹):

-

~3350: N-H stretching

-

~2950: C-H stretching (aliphatic)

-

~1700, ~1650: C=O stretching (amide)

-

~1610, ~1510: C=C stretching (aromatic)

-

~1240: C-O stretching (aryl ether)

-

~1180: C-N stretching

-

Conclusion

This technical guide outlines a feasible synthetic pathway for 2-Demethoxy-4-methoxy Urapidil, an important impurity and metabolite of the antihypertensive drug Urapidil. By adapting known synthetic methodologies for Urapidil, this analogue can be reliably produced in a laboratory setting. The detailed characterization protocols, including HPLC, MS, NMR, and IR spectroscopy, provide a robust framework for confirming the identity, purity, and structure of the synthesized compound. The availability of this well-characterized compound is essential for the development and validation of analytical methods to ensure the quality and safety of Urapidil formulations.

References

- Cai, D., & Zhang, Q. (2011). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Asian Journal of Chemistry, 23(11), 4861-4863.

-

ResearchGate. (n.d.). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Retrieved from [Link]

-

Asian Journal of Chemistry. (2011). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Retrieved from [Link]

-

PubMed. (2017). Physical and Chemical Stability of Urapidil in 0.9% Sodium Chloride in Elastomeric Infusion Pump. Retrieved from [Link]

-

PubMed. (2022). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR. Retrieved from [Link]

-

Taylor & Francis Online. (2011). DETERMINATION OF URAPIDIL HYDROCHLORIDE IN RABBIT PLASMA BY LC-MS-MS AND ITS APPLICATION TO A PHARMACOKINETIC STUDY. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. Retrieved from [Link]

-

CSCanada. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). 6-[(3-chloropropyl)amino]-1,3-dimethyluracil. Retrieved from [Link]

-

ResearchGate. (n.d.). Improvement of the synthesis of urapidil. Retrieved from [Link]

-

PubMed. (2011). Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products | Request PDF. Retrieved from [Link]

-

PubMed. (1977). [Synthesis and physico-chemical properties of the antihypertensive agent urapidil (author's transl)]. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). CN113402469 - Preparation method of 6-(3-chloropropyl)amino-1,3-dimethyluracil. Retrieved from [Link]

- Google Patents. (n.d.). CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil.

-

ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Retrieved from [Link]

-

ChemBK. (n.d.). 1-(4-Methoxyphenyl-Piperazine). Retrieved from [Link]

-

Scholars @ UT Health San Antonio. (n.d.). Human Pharmacology of Urapidil. Retrieved from [Link]

-

PubMed. (n.d.). Experimental Studies on the Neurocardiovascular Effects of Urapidil. Retrieved from [Link]

Sources

- 1. CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil - Google Patents [patents.google.com]

- 2. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-[(3-chloropropyl)amino]-1,3-dimethyluracil Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. prepchem.com [prepchem.com]

- 6. cscanada.net [cscanada.net]

- 7. 6-[(3-chloropropyl)amino]-1,3-dimethyluracil synthesis - chemicalbook [chemicalbook.com]

- 8. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]

"2-Demethoxy-4-methoxy Urapidil chemical properties"

An In-depth Technical Guide to the Chemical Properties of 2-Demethoxy-4-methoxy Urapidil

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 2-Demethoxy-4-methoxy Urapidil, a significant impurity and structural analogue of the antihypertensive drug Urapidil. This document is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical analysis, quality control, and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, a proposed synthetic route, and a robust framework for its analytical characterization. Furthermore, we explore its pharmacological context, drawing parallels with the parent compound Urapidil to infer potential biological activity and underscore the importance of its characterization in pharmaceutical formulations.

Introduction: The Context of Urapidil and Its Impurities

Urapidil is a sympatholytic antihypertensive drug that exerts its therapeutic effect through a dual mechanism of action: antagonism of peripheral postsynaptic α1-adrenoceptors and agonism of central 5-HT1A receptors.[1][2] This unique profile allows for effective blood pressure reduction without the common side effect of reflex tachycardia.[2][3] The parent compound, Urapidil, is chemically defined as 6-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.[2][4][5]

In the synthesis and stability testing of any active pharmaceutical ingredient (API), the identification and control of impurities are mandated by regulatory bodies worldwide. These impurities can arise from starting materials, intermediates, or degradation of the API. 2-Demethoxy-4-methoxy Urapidil (also known as Urapidil Impurity 2) is a process-related impurity that is structurally very similar to Urapidil, differing only in the position of the methoxy group on the phenyl ring.[6][7] Understanding the chemical properties of such impurities is paramount for developing validated analytical methods for quality control, ensuring the safety and efficacy of the final drug product.[6] This guide provides the foundational chemical knowledge required for such endeavors.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 2-Demethoxy-4-methoxy Urapidil are summarized below. These identifiers are crucial for unambiguous documentation and sourcing of this compound as a reference standard.

| Property | Value | Source(s) |

| IUPAC Name | 6-[[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | [6][7][8] |

| Synonyms | Urapidil Impurity 2 | [7] |

| CAS Number | 34661-79-5 | [6][7][8][9][10] |

| Molecular Formula | C20H29N5O3 | [6][7][9][11] |

| Molecular Weight | 387.48 g/mol | [7][9][11] |

| Exact Mass | 387.227 g/mol | [9][12] |

| Melting Point | >146°C (decomposes) | [10] |

| SMILES | COc1ccc(cc1)N2CCN(CCCNC3=CC(=O)N(C)C(=O)N3C)CC2 | [6][7][9][12] |

| InChI | InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-4-10-24-11-13-25(14-12-24)16-5-7-17(28-3)8-6-16/h5-8,15,21H,4,9-14H2,1-3H3 | [9] |

Structural Elucidation: The key structural difference from Urapidil is the substitution pattern on the phenyl ring. In Urapidil, the methoxy group is at the ortho- (2-) position, whereas in this impurity, it is at the para- (4-) position. This seemingly minor change can have significant implications for its synthesis, analytical behavior, and pharmacological activity due to altered steric and electronic properties.

Solubility & pKa Profile (Predicted):

-

Solubility: Based on its structure, the molecule is expected to be sparingly soluble in water and more soluble in organic solvents like methanol, ethanol, and dichloromethane. The presence of multiple nitrogen atoms, particularly the piperazine moiety, allows for salt formation (e.g., hydrochloride salt) to significantly enhance aqueous solubility.

-

pKa: The molecule possesses two primary basic centers: the piperazine nitrogens. The aliphatic piperazine nitrogen (pKa ~8-9) is the more basic of the two and is the primary site of protonation. The aniline-like nitrogen attached to the phenyl ring is significantly less basic due to the delocalization of its lone pair into the aromatic system. The uracil moiety contains weakly acidic N-H protons, but their contribution is negligible in most physiological and chromatographic contexts. Understanding this pKa profile is critical for designing extraction procedures and developing robust HPLC methods, as pH will dictate the compound's charge state and retention behavior.

Synthesis and Purification

The synthesis of 2-Demethoxy-4-methoxy Urapidil can be logically inferred from established synthetic routes for Urapidil.[13][14][15] The primary strategic adaptation is the use of a different starting material for the piperazine fragment.

Proposed Synthetic Pathway: The most direct approach involves a nucleophilic substitution reaction between 6-[(3-chloropropyl)amino]-1,3-dimethyluracil and 1-(4-methoxyphenyl)piperazine. This mirrors common Urapidil synthesis strategies.[14][16]

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a solution of 1-(4-methoxyphenyl)piperazine (1.0 eq) in a suitable solvent such as acetonitrile or N,N-Dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (K2CO3, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

-

Addition of Uracil Moiety: Add 6-[(3-chloropropyl)amino]-1,3-dimethyluracil (1.1 eq) to the reaction mixture. The slight excess ensures the complete consumption of the more valuable piperazine starting material.

-

Reaction Conditions: Heat the mixture to 80-100°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting materials are consumed (typically 8-16 hours). Causality Note: The use of a base is essential to deprotonate the piperazine nitrogen, increasing its nucleophilicity, and to neutralize the HCl generated during the substitution reaction. Heating is required to overcome the activation energy of the SN2 reaction.

-

Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like dichloromethane or ethyl acetate and wash sequentially with water and brine to remove residual DMF and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by one of two methods:

-

Recrystallization: For high-purity material, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane is effective. Trustworthiness Note: Successful recrystallization is a self-validating purification step, as the formation of a crystalline solid inherently selects for the desired molecule, rejecting most impurities.

-

Column Chromatography: For smaller scales or more difficult separations, silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) will effectively isolate the product.

-

Analytical Characterization and Quality Control

A multi-technique approach is required for the unambiguous identification and purity assessment of 2-Demethoxy-4-methoxy Urapidil.

Spectroscopic Analysis (Expected Data)

-

1H NMR Spectroscopy: The proton NMR spectrum is expected to provide key structural information. Distinguishing signals would include:

-

A singlet around 3.8 ppm for the methoxy (-OCH3) protons.

-

An AA'BB' system of doublets in the aromatic region (approx. 6.8-7.0 ppm) characteristic of a para-substituted benzene ring. This is a key differentiator from Urapidil, which would show a more complex multiplet for its ortho-substituted ring.

-

Singlets for the two N-methyl groups on the uracil ring (approx. 3.2-3.4 ppm).

-

A singlet for the uracil C5-H proton (approx. 5.0-5.5 ppm).

-

A series of multiplets for the propyl chain and piperazine ring protons.

-

-

13C NMR Spectroscopy: The carbon spectrum will confirm the carbon skeleton, showing distinct signals for the carbonyl carbons (150-165 ppm), aromatic carbons (114-155 ppm), and the aliphatic carbons of the side chain, piperazine ring, and methyl groups.

-

Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the spectrum should show a prominent protonated molecular ion [M+H]+ at m/z 388.5. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C20H30N5O3+) with high accuracy.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C=O stretching for the uracil carbonyls (~1650-1710 cm-1), N-H stretching for the secondary amine (~3350 cm-1), C-O-C stretching for the methoxy ether (~1240 cm-1, asymmetric), and C-H stretching for aromatic and aliphatic groups.

Chromatographic Analysis

A validated reverse-phase HPLC (RP-HPLC) method is the gold standard for purity determination and quantification.

Step-by-Step HPLC Protocol:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). Expertise Note: A C18 column is chosen for its versatility and effectiveness in retaining moderately polar compounds like this one.

-

Mobile Phase: A gradient elution is recommended for optimal separation of the main compound from potential impurities.

-

Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. (The acid serves as an ion-pairing agent to improve peak shape for the basic amine).

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Gradient Program: A typical gradient might run from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C to ensure reproducible retention times.

-

Detection: UV detection at a wavelength where the uracil and phenyl chromophores absorb, typically around 240-280 nm.

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Analytical Workflow Diagram

Caption: Workflow for the characterization of 2-Demethoxy-4-methoxy Urapidil.

Pharmacological Context and Toxicological Considerations

While no direct pharmacological data exists for 2-Demethoxy-4-methoxy Urapidil, its structural similarity to Urapidil allows for informed hypotheses based on structure-activity relationships (SAR).

Mechanism of Action of Urapidil: Urapidil's antihypertensive effect is primarily mediated by its antagonism at α1-adrenergic receptors, leading to vasodilation, and its agonistic activity at central 5-HT1A serotonin receptors, which reduces sympathetic outflow.[1][17][18]

Urapidil Signaling Pathway

Caption: Dual mechanism of action of the parent drug, Urapidil.

Predicted Pharmacological Profile of the Impurity: The core pharmacophore—the piperazinyl-propylamino-uracil backbone—is identical to that of Urapidil. Therefore, it is highly probable that 2-Demethoxy-4-methoxy Urapidil retains affinity for both α1-adrenoceptors and 5-HT1A receptors. However, the shift of the methoxy group from the ortho- to the para-position alters the electronic distribution and steric profile of the phenyl ring. This change could modify receptor binding affinity and intrinsic activity. It might lead to:

-

Altered Potency: The binding affinity could be increased or decreased compared to Urapidil.

-

Altered Selectivity: The relative affinity for α1 versus 5-HT1A receptors might change.

Toxicological Importance: Even if the impurity has a similar pharmacological profile, its pharmacokinetic properties (absorption, distribution, metabolism, excretion) could be different. The presence of uncontrolled levels of such a pharmacologically active impurity could lead to unpredictable therapeutic outcomes or side effects. Therefore, strict control according to regulatory guidelines (e.g., ICH Q3A/B) is essential.

Conclusion

2-Demethoxy-4-methoxy Urapidil is a critical process-related impurity of the antihypertensive drug Urapidil. This guide has detailed its core chemical properties, including its structure, nomenclature, and key physicochemical characteristics. We have proposed a viable synthetic route and outlined a comprehensive analytical workflow necessary for its identification and quality control, leveraging spectroscopic and chromatographic techniques. While its specific pharmacology is uncharacterized, its structural analogy to Urapidil suggests it is likely to be pharmacologically active. This underscores the scientific and regulatory necessity of using a well-characterized reference standard of this compound to ensure the purity, safety, and consistency of Urapidil drug products.

References

-

SynZeal. (n.d.). 2-Demethoxy-4-methoxy Urapidil. Retrieved from [Link][6]

-

Pharmaffiliates. (n.d.). Urapidil-impurities. Retrieved from [Link][11]

-

Zicha, J., & Kuneš, J. (1988). Clinical pharmacokinetics of urapidil. Clinical Pharmacokinetics, 14(3), 129-140. Retrieved from [Link][17]

-

Shepherd, A. M. M. (n.d.). Human Pharmacology of Urapidil. Scholars @ UT Health San Antonio. Retrieved from [Link][18]

-

van Zwieten, P. A., & Timmermans, P. B. (1987). Pharmacologic profile of urapidil. American journal of cardiology, 60(16), 24H-30H. Retrieved from [Link][1]

-

Shepherd, A. M. (1988). Human pharmacology of urapidil. Drugs, 35 Suppl 6, 34-39. Retrieved from [Link][19]

-

Medical Centric. (2025, March 18). Pharmacology of Urapidil (Eupressyl, Uragelan, Kalceks); Pharmacokinetics, Mechanism of Action, Uses [Video]. YouTube. Retrieved from [Link][20]

-

Langley, M. S., & Sorkin, E. M. (1989). Urapidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension. Drugs, 37(6), 800-845. Retrieved from [Link][3]

-

Pharmaffiliates. (n.d.). Urapidil-impurities - Stable isotopes. Retrieved from [Link][21]

-

ResearchGate. (2025). An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane. Retrieved from [Link][13]

-

ResearchGate. (2025). Improvement of the synthesis of urapidil. Retrieved from [Link][14]

-

Pharmaffiliates. (n.d.). Urapidil-impurities. Retrieved from [Link][22]

-

National Center for Biotechnology Information. (n.d.). Urapidil. PubChem Compound Database. Retrieved from [Link][4]

-

Klemm, K., & Prüsse, W. (1977). [Synthesis and physico-chemical properties of the antihypertensive agent urapidil (author's transl)]. Arzneimittel-Forschung, 27(10), 1895-1897. Retrieved from [Link][23]

-

Gross, G., et al. (1987). Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites. Naunyn-Schmiedeberg's archives of pharmacology, 336(6), 597-601. Retrieved from [Link][24]

-

Chen, S. (n.d.). Improvement of the Synthesis of Urapidil. Semantic Scholar. Retrieved from [Link][15]

-

Google Patents. (n.d.). CN109516960B - Preparation method of urapidil hydrochloride. Retrieved from [16]

Sources

- 1. Pharmacologic profile of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urapidil - Wikipedia [en.wikipedia.org]

- 3. Urapidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urapidil | C20H29N5O3 | CID 5639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.usp.org [store.usp.org]

- 6. 2-Demethoxy-4-methoxy Urapidil | 34661-79-5 | SynZeal [synzeal.com]

- 7. biosynth.com [biosynth.com]

- 8. clearsynth.com [clearsynth.com]

- 9. 2-Demethoxy-4-methoxy Urapidil | LGC Standards [lgcstandards.com]

- 10. 2-Demethoxy-4-methoxy urapidil | 34661-79-5 [chemicalbook.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. 2-Demethoxy-4-methoxy Urapidil | LGC Standards [lgcstandards.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Improvement of the Synthesis of Urapidil | Semantic Scholar [semanticscholar.org]

- 16. CN109516960B - Preparation method of urapidil hydrochloride - Google Patents [patents.google.com]

- 17. Clinical pharmacokinetics of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 19. Human pharmacology of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. pharmaffiliates.com [pharmaffiliates.com]

- 22. pharmaffiliates.com [pharmaffiliates.com]

- 23. [Synthesis and physico-chemical properties of the antihypertensive agent urapidil (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

"pharmacological profile of 2-Demethoxy-4-methoxy Urapidil"

An In-depth Technical Guide to the Pharmacological Profile of 2-Demethoxy-4-methoxy Urapidil

Abstract

This technical guide provides a comprehensive analysis of the predicted pharmacological profile of 2-Demethoxy-4-methoxy Urapidil, a known impurity and potential metabolite of the antihypertensive drug Urapidil.[1][2] Due to the limited direct experimental data on this derivative, this document constructs a projected pharmacological profile by leveraging the well-established data of the parent compound, Urapidil, and applying established principles of structure-activity relationships (SAR) for the phenylpiperazine class of compounds. We hypothesize that the structural modification—the positional shift of a key methoxy group—will significantly alter the molecule's receptor interaction profile, particularly reducing its affinity for the 5-HT1A receptor while likely retaining α1-adrenoceptor antagonism. This guide details the chemical properties, projected mechanisms of action, and anticipated pharmacokinetic profile of 2-Demethoxy-4-methoxy Urapidil. Furthermore, it outlines a complete, self-validating experimental strategy for empirically determining its true pharmacological characteristics, designed for researchers in pharmacology and drug development.

Introduction: The Context of Urapidil

Urapidil is a clinically effective sympatholytic antihypertensive agent with a unique dual mechanism of action.[3][4] It functions primarily as a selective antagonist of peripheral α1-adrenoceptors, leading to vasodilation and a reduction in peripheral resistance.[5][6] Crucially, this action is coupled with agonism at central serotonin 5-HT1A receptors.[3][7] This central activity is thought to modulate sympathetic outflow, which mitigates the reflex tachycardia commonly associated with other α1-blockers like prazosin.[3][5] Urapidil also exhibits a weak antagonist activity at β1-adrenoceptors, though this is not considered a major contributor to its primary therapeutic effect.[5]

2-Demethoxy-4-methoxy Urapidil (CAS 34661-79-5) is documented as an impurity of Urapidil.[2][8] Its structure suggests it may also be a metabolite. Understanding the pharmacological profile of such derivatives is critical for drug safety, as impurities and metabolites can possess their own biological activities, potentially contributing to the therapeutic effect or side-effect profile of the parent drug. One source notes it may have anti-inflammatory properties and inhibit prostaglandin synthesis, though detailed studies are lacking.[8]

This guide will deconstruct the structural differences between Urapidil and its 2-demethoxy-4-methoxy derivative to project a likely pharmacological profile, providing a foundational hypothesis for future empirical research.

Chemical Structure and Properties

The key structural difference between Urapidil and 2-Demethoxy-4-methoxy Urapidil lies in the substitution pattern on the phenyl ring of the piperazine moiety. In Urapidil, a methoxy (-OCH3) group is located at the ortho- (2-) position. In the derivative, this group is absent and a methoxy group is instead present at the para- (4-) position.

| Property | Urapidil | 2-Demethoxy-4-methoxy Urapidil |

| IUPAC Name | 6-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | 6-[[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione |

| CAS Number | 34661-75-1 | 34661-79-5 |

| Chemical Formula | C20H29N5O3 | C20H29N5O3 |

| Molar Mass | 387.48 g/mol | 387.48 g/mol |

| Structure | (Structure inferred from name) |

This seemingly minor isomeric shift is predicted to have profound consequences for receptor binding and functional activity.

Projected Mechanism of Action: A Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of arylpiperazines is highly dependent on the substitution pattern of the aryl ring.[9][10] We will analyze the predicted impact of the methoxy group shift on the two primary targets of Urapidil.

Interaction with α1-Adrenoceptors

Urapidil is a potent α1-adrenoceptor antagonist. SAR studies of related phenylpiperazine compounds indicate that the substitution at the meta- position of the phenyl ring is particularly important for α1-receptor selectivity, while the para- position is considered to have limited space for substituents.[10] The ortho- position, while influential, is not the sole determinant of affinity.

Hypothesis: The shift from an ortho- to a para-methoxy group is expected to preserve, but potentially modify, the affinity for α1-adrenoceptors. The core pharmacophore for α1-blockade—the phenylpiperazine moiety connected to the uracil structure via an alkyl chain—remains intact. Therefore, 2-Demethoxy-4-methoxy Urapidil is projected to retain its function as an α1-adrenoceptor antagonist. The precise affinity and subtype selectivity (α1A, α1B, α1D) may be altered and require experimental validation.

Interaction with Serotonin 5-HT1A Receptors

This is where the most significant deviation from Urapidil's profile is anticipated. For arylpiperazines, an ortho-substituent with negative electrostatic potential, such as Urapidil's 2-methoxy group, is considered favorable for high-affinity 5-HT1A binding.[10] Shifting this group to the para- position fundamentally alters the electronic and steric profile presented to the receptor.

The resulting 4-methoxyphenylpiperazine (4-MeOPP) substructure is found in other psychoactive compounds known to be non-selective serotonin receptor agonists or monoamine reuptake inhibitors.[3][11] This suggests a departure from the specific agonistic activity Urapidil exhibits at the 5-HT1A receptor.

Hypothesis: The absence of the ortho-methoxy group will likely lead to a significant reduction in binding affinity and/or a change in functional activity at the 5-HT1A receptor. The compound may lose its agonist properties, potentially becoming a partial agonist or even an antagonist. This would eliminate the central hypotensive mechanism responsible for preventing reflex tachycardia, a key clinical advantage of Urapidil.

The diagram below illustrates the dual mechanism of Urapidil and the projected, altered mechanism of its derivative.

Caption: Projected change in mechanism from Urapidil to its derivative.

Anticipated Pharmacokinetic and Pharmacodynamic Profile

-

Pharmacodynamics (PD): Based on the mechanistic hypothesis, the primary pharmacodynamic effect would be a reduction in blood pressure due to peripheral vasodilation. However, unlike Urapidil, this effect may be accompanied by reflex tachycardia due to the predicted loss of central 5-HT1A agonism.

-

Pharmacokinetics (PK): The position of the methoxy group can influence metabolic stability.[12] The 4-methoxyphenylpiperazine moiety is a known substrate for the cytochrome P450 enzyme CYP2D6, which catalyzes its O-demethylation to a hydroxylated metabolite.[11] It is therefore highly probable that 2-Demethoxy-4-methoxy Urapidil will be metabolized via this pathway. This contrasts with Urapidil, which is metabolized primarily through para-hydroxylation of the phenyl ring and N-demethylation.[11] This difference in metabolic pathways could lead to a different half-life and drug-drug interaction profile.

Proposed Experimental Validation Strategy

To move from hypothesis to data, a structured, multi-stage experimental plan is required. The following protocols represent a self-validating system to comprehensively define the pharmacological profile of 2-Demethoxy-4-methoxy Urapidil.

In Vitro Characterization: Receptor Binding and Functional Assays

Causality: The first step is to determine if the compound physically interacts with the target receptors (binding) and what functional consequence that interaction has (activation or inhibition). This is foundational to understanding its mechanism.

Workflow Diagram:

Caption: In vitro experimental workflow for receptor characterization.

Protocol 1: Radioligand Binding Affinity Assays

-

Objective: To determine the binding affinity (Ki) of 2-Demethoxy-4-methoxy Urapidil for human α1A, α1B, α1D, 5-HT1A, and β1 adrenoceptors.

-

Materials:

-

Cell membranes from stable cell lines expressing each human receptor subtype.

-

Specific radioligands (e.g., [3H]Prazosin for α1, [3H]8-OH-DPAT for 5-HT1A).

-

Test compound stock solution in DMSO.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates, scintillation fluid, liquid scintillation counter.

-

-

Methodology:

-

Prepare serial dilutions of the test compound (e.g., from 10 pM to 100 µM).

-

In each well, add cell membranes, the specific radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known non-labeled ligand (for non-specific binding), or the test compound.

-

Incubate at room temperature for 60 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash filters with ice-cold buffer.

-

Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

-

Calculate specific binding and plot the percentage inhibition of specific binding against the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.

-

Protocol 2: Functional Activity Assays

-

Objective: To determine the functional effect (antagonism or agonism) and potency (IC50 or EC50) at receptors where significant binding is observed.

-

Methodology (Example for α1-Adrenoceptor Antagonism via Calcium Flux):

-

Use a cell line expressing the human α1A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Antagonist Mode: Pre-incubate cells with varying concentrations of the test compound.

-

Stimulate the cells with a known α1 agonist (e.g., phenylephrine) at its EC80 concentration.

-

Measure the resulting change in fluorescence using a plate reader (e.g., FLIPR).

-

A potent antagonist will cause a concentration-dependent decrease in the agonist-induced signal. Calculate the IC50 from the dose-response curve.

-

Agonist Mode: Incubate cells with the test compound alone and measure any change in fluorescence. An increase would indicate agonist activity.

-

-

Methodology (Example for 5-HT1A Receptor Agonism via cAMP Inhibition):

-

Use a cell line expressing the human 5-HT1A receptor.

-

Pre-treat cells with forskolin to stimulate adenylate cyclase and raise intracellular cAMP levels.

-

Agonist Mode: Add varying concentrations of the test compound. A 5-HT1A agonist will inhibit adenylate cyclase, leading to a concentration-dependent decrease in cAMP.

-

Antagonist Mode: Pre-incubate with the test compound, then add a known 5-HT1A agonist (e.g., 8-OH-DPAT). An antagonist will block the agonist-induced decrease in cAMP.

-

Quantify cAMP levels using a suitable method (e.g., HTRF, ELISA).

-

In Vivo Pharmacodynamic Evaluation

Causality: After establishing the in vitro profile, it is essential to confirm that these molecular actions translate into a physiological effect in a living organism. The spontaneously hypertensive rat (SHR) is a standard and relevant model for hypertension research.

Protocol 3: Blood Pressure and Heart Rate Monitoring in Spontaneously Hypertensive Rats (SHRs)

-

Objective: To evaluate the effect of 2-Demethoxy-4-methoxy Urapidil on mean arterial pressure (MAP) and heart rate (HR) and compare it to Urapidil.

-

Materials:

-

Male SHRs (14-16 weeks old).

-

Telemetry implants for continuous monitoring of blood pressure and heart rate.

-

Vehicle solution (e.g., saline with 5% DMSO).

-

Test compound and Urapidil for intravenous or oral administration.

-

-

Methodology:

-

Surgically implant telemetry transmitters into the abdominal aorta of the rats. Allow for a recovery period of at least one week.

-

Acquire baseline MAP and HR data for at least 24 hours.

-

Administer the vehicle to a control group and escalating doses of the test compound and Urapidil to treatment groups.

-

Continuously record MAP and HR for at least 24 hours post-dosing.

-

Analyze the data to determine the magnitude and duration of any changes in MAP and HR.

-

Key Comparison: Directly compare the HR response between the Urapidil and test compound groups. A significant increase in HR (reflex tachycardia) in the test compound group, absent in the Urapidil group, would support the hypothesis of a lost central 5-HT1A agonist effect.

-

Potential Therapeutic Applications and Conclusion

Based on this predictive analysis, 2-Demethoxy-4-methoxy Urapidil is likely to function as an α1-adrenoceptor antagonist, similar to drugs like prazosin. If it indeed lacks the central 5-HT1A agonist component of Urapidil, it would not be a direct therapeutic replacement. Its clinical profile would likely be characterized by a higher incidence of first-dose hypotension and reflex tachycardia.

However, its value may lie elsewhere. As a potential metabolite, its characterization is essential for a complete safety assessment of Urapidil. If it possesses unique properties, such as high selectivity for a particular α1-adrenoceptor subtype or a distinct pharmacokinetic profile, it could serve as a lead compound for the development of new therapeutics in its own right. The noted anti-inflammatory activity also warrants further investigation.[8]

References

-

Full article: Quantitative structure–activity relationship study of new potent and selective antagonists at the 5-HT1A and adrenergic α1d receptors: Derivatives of spiroethyl phenyl(substituted)piperazine - Taylor & Francis Online. (n.d.). Taylor & Francis. [Link]

-

Design, synthesis, and structure-activity relationships of phthalimide-phenylpiperazines: a novel series of potent and selective alpha(1)(a)-adrenergic receptor antagonists - PubMed. (n.d.). [Link]

-

Pharmacologic profile of urapidil - PubMed. (n.d.). [Link]

-

Urapidil - Wikipedia. (n.d.). [Link]

-

para-Methoxyphenylpiperazine - Wikipedia. (n.d.). [Link]

-

Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed. (n.d.). [Link]

-

Urapidil in the treatment of hypertension - PubMed. (n.d.). [Link]

-

para -Methoxyphenylpiperazine - Grokipedia. (n.d.). [Link]

-

Urapidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed. (n.d.). [Link]

-

The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - MDPI. (2021-11-20). [Link]

-

Advances in drug design and therapeutic potential of selective or multitarget 5-HT1A receptor ligands - PubMed. (2024-05-29). [Link]

-

Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (n.d.). [Link]

-

Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Cherry. (2023-02-01). [Link]

-

Urapidil. A reappraisal of its use in the management of hypertension - PubMed. (n.d.). [Link]

-

An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane. (2025-08-07). [Link]

-

Improvement of the synthesis of urapidil - ResearchGate. (2025-08-07). [Link]

-

[Synthesis and physico-chemical properties of the antihypertensive agent urapidil (author's transl)] - PubMed. (n.d.). [Link]

-

The role of the methoxy group in approved drugs - PubMed. (2024-07-05). [Link]

-

The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres - ChemRxiv. (n.d.). [Link]

Sources

- 1. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Demethoxy-4-methoxy urapidil | 34661-79-5 [chemicalbook.com]

- 3. para-Methoxyphenylpiperazine [medbox.iiab.me]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. biosynth.com [biosynth.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 12. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-Demethoxy-4-methoxy Urapidil

For Immediate Release to the Scientific Community

This technical guide serves as an in-depth exploration of the anticipated mechanism of action of 2-Demethoxy-4-methoxy Urapidil, a structural analogue of the established antihypertensive agent, Urapidil. As a novel compound, direct experimental data on 2-Demethoxy-4-methoxy Urapidil is not yet publicly available. Therefore, this document, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework based on the known pharmacology of Urapidil and established structure-activity relationships (SAR) for phenylpiperazine derivatives. The guide culminates in a detailed set of proposed experimental protocols to empirically determine the precise pharmacological profile of this new chemical entity.

The Pharmacological Precedent: Urapidil's Dual-Action Mechanism

Urapidil is a clinically effective antihypertensive drug characterized by a unique, dual mechanism of action that contributes to its efficacy and favorable side-effect profile.[1][2] It functions as both a peripheral alpha-1 adrenoceptor antagonist and a central serotonin 5-HT1A receptor agonist.[1][3][4]

-

Peripheral Alpha-1 Adrenoceptor Antagonism: Urapidil competitively blocks alpha-1 adrenergic receptors on vascular smooth muscle cells.[5] This antagonism prevents norepinephrine-mediated vasoconstriction, leading to vasodilation and a reduction in peripheral resistance, thereby lowering blood pressure.[6]

-

Central 5-HT1A Receptor Agonism: Urapidil also acts as an agonist at 5-HT1A receptors located in the brainstem.[3][4][7] Activation of these receptors reduces sympathetic outflow from the central nervous system, contributing to a decrease in blood pressure and heart rate.[3] This central action is thought to mitigate the reflex tachycardia often associated with peripheral vasodilators.

The established affinity of Urapidil for these receptors provides a critical baseline for understanding its analogues.

Structural Modification and the Hypothesized Mechanism of 2-Demethoxy-4-methoxy Urapidil

The chemical structure of 2-Demethoxy-4-methoxy Urapidil differs from Urapidil in two key positions on the phenylpiperazine moiety: the removal of the methoxy group at the 2-position (ortho) and the introduction of a methoxy group at the 4-position (para). These modifications are predicted to significantly alter the compound's interaction with its target receptors.

Structure-Activity Relationship (SAR) Insights:

For phenylpiperazine derivatives, the substitution pattern on the phenyl ring is a critical determinant of affinity and selectivity for both alpha-1 adrenoceptors and 5-HT1A receptors.[8][9]

-

Ortho-Substitution: The presence of a group with negative potential, such as a methoxy group, at the ortho position is generally favorable for high affinity at both alpha-1 and 5-HT1A receptors.[9]

-

Para-Substitution: The para position is often more sterically constrained.[9] The introduction of substituents at this position can have varied and sometimes detrimental effects on receptor affinity.

Hypothesized Pharmacological Profile:

Based on these SAR principles, we can formulate a primary hypothesis for the mechanism of action of 2-Demethoxy-4-methoxy Urapidil:

-

Reduced Affinity for Alpha-1 Adrenoceptors: The removal of the ortho-methoxy group, a key contributor to receptor binding, is likely to decrease the compound's affinity for alpha-1 adrenoceptors compared to Urapidil. The addition of a para-methoxy group may not compensate for this loss and could potentially introduce steric hindrance, further reducing affinity.

-

Reduced Affinity and/or Efficacy at 5-HT1A Receptors: Similarly, the absence of the ortho-methoxy group is predicted to lower the affinity for the 5-HT1A receptor. The functional consequence of the para-methoxy substitution is less certain and could potentially alter the compound's efficacy, possibly shifting it from a full agonist towards a partial agonist or even an antagonist.

This leads to the overarching hypothesis that 2-Demethoxy-4-methoxy Urapidil will likely exhibit a weaker antihypertensive effect than Urapidil, stemming from reduced antagonist potency at peripheral alpha-1 adrenoceptors and diminished agonist activity at central 5-HT1A receptors.

A Roadmap for Empirical Validation: Experimental Protocols

To transition from a hypothesized mechanism to empirical fact, a systematic pharmacological evaluation is necessary. The following section outlines detailed, step-by-step methodologies for the in vitro characterization of 2-Demethoxy-4-methoxy Urapidil.

Radioligand Binding Assays: Quantifying Receptor Affinity

Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.

Table 1: Urapidil Receptor Binding Affinities (Reference Values)

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) |

| Alpha-1 Adrenoceptor | [3H]-Prazosin | Rat Cerebral Cortex | ~5-20 |

| 5-HT1A Receptor | [3H]-8-OH-DPAT | Rat Hippocampus | ~15-50 |

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity.

Step-by-Step Protocol: Alpha-1 Adrenoceptor Binding Assay

-

Membrane Preparation:

-

Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in fresh assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, [3H]-Prazosin (a selective alpha-1 antagonist radioligand) at a final concentration of ~0.25 nM, and varying concentrations of 2-Demethoxy-4-methoxy Urapidil.

-

For non-specific binding determination, add a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).

-

Incubate the plate at 25°C for 60 minutes.

-

-

Separation and Detection:

-

Rapidly harvest the samples onto glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of 2-Demethoxy-4-methoxy Urapidil to determine the IC50 value (the concentration that inhibits 50% of radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

A similar protocol should be followed for the 5-HT1A receptor, using [3H]-8-OH-DPAT as the radioligand.

Functional Assays: Determining Efficacy and Potency

Functional assays are essential to determine whether 2-Demethoxy-4-methoxy Urapidil acts as an agonist, antagonist, or has no effect at the target receptors.

Signaling Pathways

Caption: Key signaling pathways for target receptors.

Step-by-Step Protocol: Alpha-1 Adrenoceptor Functional Assay (Calcium Flux)

-

Cell Culture:

-

Use a stable cell line expressing the human alpha-1a adrenoceptor (e.g., HEK293 or CHO cells).

-

Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

-

-

Assay Procedure:

-

To determine antagonist activity, pre-incubate the cells with increasing concentrations of 2-Demethoxy-4-methoxy Urapidil for 15-30 minutes.

-

Add a known alpha-1 agonist (e.g., phenylephrine) at its EC80 concentration.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Plot the agonist-induced fluorescence response against the concentration of 2-Demethoxy-4-methoxy Urapidil.

-

Calculate the IC50 value for the inhibition of the agonist response. This will determine the antagonist potency (pA2 value).

-

Step-by-Step Protocol: 5-HT1A Receptor Functional Assay (cAMP Inhibition)

-

Cell Culture:

-

Use a stable cell line expressing the human 5-HT1A receptor.

-

-

Assay Procedure:

-

To determine agonist activity, incubate the cells with increasing concentrations of 2-Demethoxy-4-methoxy Urapidil.

-

Stimulate adenylyl cyclase with forskolin.

-

To determine antagonist activity, pre-incubate with the test compound before adding a known 5-HT1A agonist (e.g., 8-OH-DPAT).

-

-

Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

For agonist mode, plot the % inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

-

For antagonist mode, calculate the IC50 for the inhibition of the agonist response.

-

Concluding Remarks and Future Directions

The structural modifications in 2-Demethoxy-4-methoxy Urapidil relative to its parent compound, Urapidil, provide a compelling rationale for a detailed pharmacological investigation. The hypotheses presented in this guide, grounded in established structure-activity relationships, predict a compound with potentially reduced affinity and altered efficacy at both alpha-1 adrenoceptors and 5-HT1A receptors.

The experimental protocols outlined herein offer a robust and validated pathway to elucidate the precise mechanism of action, affinity, potency, and efficacy of 2-Demethoxy-4-methoxy Urapidil. The resulting data will be invaluable for the scientific and drug development communities, providing a clear understanding of this novel compound's therapeutic potential and guiding future research endeavors.

References

-

Maciąg, D., et al. (2011). α1- and α2-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. Pharmacological Reports, 63(3), 656-664. Available at: [Link]

-

Camps, P., et al. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 40(11), 1648-1656. Available at: [Link]

-

Dooley, M., & Goa, K. L. (1998). Urapidil. A reappraisal of its use in the management of hypertension. Drugs, 56(5), 929-955. Available at: [Link]

-

Doods, H. N., et al. (1989). Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure. The American journal of cardiology, 63(6), 36C-39C. Available at: [Link]

-

Camps, P., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of medicinal chemistry, 40(11), 1648–1656. Available at: [Link]

-

Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 38(12), 2108-2116. Available at: [Link]

-

Taylor & Francis. (n.d.). Urapidil – Knowledge and References. Retrieved from [Link]

-

van Zwieten, P. A. (1993). Pharmacologic profile of urapidil. The American journal of cardiology, 71(15), 1D-8D. Available at: [Link]

-

Hanft, G., & Gross, G. (1989). Subclassification of alpha 1-adrenoceptor recognition sites by urapidil derivatives and other selective antagonists. British journal of pharmacology, 97(3), 691–700. Available at: [Link]

-

Ghadban, R., et al. (2016). The effect of urapidil, an alpha-1 adrenoceptor antagonist and a 5-HT1A agonist, on the vascular tone of the porcine coronary and pulmonary arteries, the rat aorta and the human pulmonary artery. European journal of pharmacology, 779, 129-137. Available at: [Link]

-

INDIGO Biosciences. (n.d.). Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). Retrieved from [Link]

-

Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

-

Innoprot. (n.d.). alpha1A adrenoceptor assay. Retrieved from [Link]

-

Gillis, R. A., et al. (1989). Involvement of brain 5-HT1A receptors in the hypotensive response to urapidil. Journal of cardiovascular pharmacology, 14(6), 855-862. Available at: [Link]

-

Gross, G., et al. (1987). Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites. Naunyn-Schmiedeberg's archives of pharmacology, 336(6), 597-601. Available at: [Link]

-

Hieble, J. P. (2000). α-Adrenoceptor Assays. Current protocols in pharmacology, Chapter 4, Unit 4.6. Available at: [Link]

-

Noel, F., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Vascular pharmacology, 61(1), 23-29. Available at: [Link]

-

Jensen, A. A., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical pharmacology, 175, 113870. Available at: [Link]

-

McKinnell, J., et al. (2002). Characterization of 5-HT1A receptor functional coupling in cells expressing the human 5-HT1A receptor as assessed with the cytosensor microphysiometer. Journal of pharmacological and toxicological methods, 48(2), 107-115. Available at: [Link]

-

Hsin, L. W., et al. (2008). Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. Journal of medicinal chemistry, 51(9), 2795–2806. Available at: [Link]

-

Hanft, G., & Gross, G. (1989). Stereoselective binding of niguldipine enantiomers to alpha 1A-adrenoceptors labeled with [3H]5-methyl-urapidil. European journal of pharmacology, 169(2-3), 309-312. Available at: [Link]

-

Kenny, B. A., et al. (1995). Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. British journal of pharmacology, 115(6), 981–986. Available at: [Link]

-

van der Graaf, P. H., et al. (1999). Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists. The Journal of pharmacology and experimental therapeutics, 288(2), 667-675. Available at: [Link]

-

Aggerbeck, M., et al. (1979). N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver. British journal of pharmacology, 65(1), 155–159. Available at: [Link]

-

Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Retrieved from [Link]

-

Glennon, R. A., et al. (1982). Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. Journal of medicinal chemistry, 25(10), 1163-1168. Available at: [Link]

-

Szafarz, M., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules (Basel, Switzerland), 26(22), 7021. Available at: [Link]

-

ResearchGate. (n.d.). Search for influence of spatial properties on affinity at α1-adrenoceptor subtypes for phenylpiperazine derivatives of phenytoin. Retrieved from [Link]

-

Christopher, R. J., et al. (2015). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of medicinal chemistry, 58(15), 6223–6230. Available at: [Link]

-

van Zwieten, P. A., et al. (1985). Pharmacologic profile of urapidil. The American journal of medicine, 79(4A), 1-7. Available at: [Link]

-

Stanković, N., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic chemistry, 131, 106307. Available at: [Link]

-

Cera, G. D., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS chemical neuroscience, 12(8), 1364–1385. Available at: [Link]

-

Raghuram, V., et al. (2001). The functional activity of the human serotonin 5-HT1A receptor is controlled by lipid bilayer composition. The Journal of biological chemistry, 276(47), 44265-44271. Available at: [Link]

-

Leopoldo, M., et al. (2002). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. Journal of medicinal chemistry, 45(26), 5727-5735. Available at: [Link]

Sources

- 1. Urapidil. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of brain 5-HT1A receptors in the hypotensive response to urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacologic profile of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of urapidil, an alpha-1 adrenoceptor antagonist and a 5-HT1A agonist, on the vascular tone of the porcine coronary and pulmonary arteries, the rat aorta and the human pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Demethoxy-4-methoxy Urapidil (CAS Number: 34661-79-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Demethoxy-4-methoxy Urapidil, a key impurity and analogue of the antihypertensive drug Urapidil. While specific research on this particular molecule is limited, this document synthesizes available information and provides expert insights based on the well-characterized pharmacology and chemistry of Urapidil and its derivatives. This guide covers the compound's chemical identity, proposed synthesis, physicochemical properties, anticipated pharmacological profile, and recommended analytical methodologies. It is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and pharmaceutical quality control.

Introduction and Chemical Identity

2-Demethoxy-4-methoxy Urapidil, also known as Urapidil Impurity 2, is a substituted pyrimidinedione derivative.[1][2][] Its chemical structure is closely related to Urapidil, differing by the position of the methoxy group on the phenylpiperazine moiety. In Urapidil, the methoxy group is at the 2-position, whereas in this analogue, it is at the 4-position.[1] This structural modification is significant as it is expected to influence the molecule's interaction with its biological targets.

This compound is primarily recognized as a process impurity in the synthesis of Urapidil and is used as a reference standard for analytical method development and validation in the pharmaceutical industry.[1][4] Understanding its properties is crucial for ensuring the quality and safety of Urapidil drug products.

Table 1: Chemical and Physical Data

| Property | Value | Source(s) |

| CAS Number | 34661-79-5 | [1][2][4] |

| IUPAC Name | 6-[[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | [1][2] |

| Synonyms | Urapidil Impurity 2 | [1][5] |

| Molecular Formula | C₂₀H₂₉N₅O₃ | [1][2] |

| Molecular Weight | 387.48 g/mol | [1][6] |

| Melting Point | >146°C (decomposition) | [4] |

| SMILES | O=C1N(C)C(C=C(NCCCN2CCN(C3=CC=C(OC)C=C3)CC2)N1C)=O | [1][2] |

| Storage Temperature | -20°C | [6] |

Synthesis and Preparation

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of 6-[(3-chloropropyl)amino]-1,3-dimethyluracil with 1-(4-methoxyphenyl)piperazine .

Caption: Proposed synthesis of 2-Demethoxy-4-methoxy Urapidil.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 1-(4-methoxyphenyl)piperazine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate or sodium carbonate (2-3 eq).

-

Addition of Alkylating Agent: Add 6-[(3-chloropropyl)amino]-1,3-dimethyluracil (1.0-1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture, for example, to 80-100°C, and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., dichloromethane/methanol gradient), followed by recrystallization to yield the pure 2-Demethoxy-4-methoxy Urapidil.

Self-Validating System Insight: The progress of the reaction should be monitored for the disappearance of the starting materials and the appearance of a new, more polar spot (on a normal phase TLC) corresponding to the product. The final product's identity and purity would be confirmed by the analytical methods described in Section 5.

A Chinese patent describes a general method for preparing Urapidil impurities by dissolving Urapidil in a mixed solvent and reacting it under pressure with carbon dioxide, followed by purification.[8] While this method may generate certain degradation products or adducts, the targeted synthesis described above is a more direct and controlled approach for obtaining 2-Demethoxy-4-methoxy Urapidil.

Physicochemical and Spectroscopic Properties

Detailed experimental data for the physicochemical properties of 2-Demethoxy-4-methoxy Urapidil are not widely published. The information is typically available from the Certificate of Analysis provided by commercial suppliers of this reference standard.[9]

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl ring (likely two doublets in the aromatic region), the methoxy group protons (a singlet around 3.8 ppm), the protons of the piperazine ring, the propyl chain, the uracil ring proton (a singlet), and the two N-methyl groups of the uracil moiety.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrimidinedione and phenyl rings, the methoxy carbon (around 55 ppm), and the aliphatic carbons of the piperazine and propyl groups.[10]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at approximately m/z 388.48, corresponding to the molecular weight of the compound.[7]

-

Fourier-Transform Infrared Spectroscopy (FTIR): The IR spectrum is expected to display characteristic absorption bands for N-H stretching, C=O stretching of the uracil ring, C-O stretching of the methoxy group, and aromatic C-H and C=C stretching.[11]

Anticipated Pharmacological Profile

There are no specific pharmacological studies published for 2-Demethoxy-4-methoxy Urapidil. However, its pharmacological activity can be inferred from the extensive research on Urapidil and its analogues.[12][13][14][15] Urapidil exerts its antihypertensive effects through a dual mechanism: antagonism of peripheral α₁-adrenergic receptors and agonism of central 5-HT₁ₐ serotonin receptors.[14][16]

Mechanism of Action (Inferred)

-

α₁-Adrenergic Receptor Antagonism: The phenylpiperazine moiety is crucial for α₁-adrenoceptor binding. The structural similarity of 2-Demethoxy-4-methoxy Urapidil to Urapidil suggests that it will also act as an antagonist at these receptors, leading to vasodilation and a reduction in peripheral resistance.

-

5-HT₁ₐ Receptor Agonism: The interaction with central 5-HT₁ₐ receptors contributes to the central sympatholytic effect of Urapidil, which helps to prevent reflex tachycardia.[17] It is highly probable that 2-Demethoxy-4-methoxy Urapidil also possesses affinity for these receptors.

Caption: Inferred dual mechanism of action for 2-Demethoxy-4-methoxy Urapidil.

The precise affinity and potency of 2-Demethoxy-4-methoxy Urapidil at these receptors would need to be determined through dedicated radioligand binding and functional assays. The shift of the methoxy group from the ortho to the para position on the phenyl ring could potentially alter the binding affinity and selectivity profile compared to Urapidil.

Analytical Methodologies

As a known impurity of Urapidil, the primary analytical challenge is its detection and quantification in the presence of the active pharmaceutical ingredient (API) and other related substances. Stability-indicating HPLC methods are the most appropriate for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC method is recommended for the analysis of 2-Demethoxy-4-methoxy Urapidil.

Table 2: Example HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18 or C8 (e.g., Inertsil ODS, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 50 mM ammonium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile). The pH should be adjusted to optimize separation (e.g., pH 5.5 with orthophosphoric acid). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Causality Behind Choices: A C18 or C8 column is chosen for its ability to separate moderately polar compounds. The mobile phase composition and pH are critical for achieving good resolution between Urapidil and its impurities. A buffered mobile phase ensures reproducible retention times. UV detection at 270 nm is suitable as both Urapidil and its analogue possess chromophores that absorb at this wavelength.

Method Validation Protocol